Prucalopridesuccinate impurity 3

説明

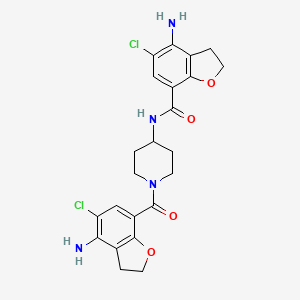

Prucalopride succinate is a selective serotonin 5-HT4 receptor agonist approved for chronic constipation treatment. During synthesis and storage, degradation impurities may form, necessitating rigorous quality control. "Prucalopride Succinate Impurity 3" is a degradation product generated via hydrogenation reduction of the parent compound, as described in synthesis methodologies . Regulatory guidelines mandate thorough characterization of such impurities to ensure drug safety and efficacy, as they may alter pharmacological properties or introduce toxicity .

特性

CAS番号 |

2250243-46-8 |

|---|---|

分子式 |

C23H24Cl2N4O4 |

分子量 |

491.4 g/mol |

IUPAC名 |

4-amino-N-[1-(4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbonyl)piperidin-4-yl]-5-chloro-2,3-dihydro-1-benzofuran-7-carboxamide |

InChI |

InChI=1S/C23H24Cl2N4O4/c24-16-9-14(20-12(18(16)26)3-7-32-20)22(30)28-11-1-5-29(6-2-11)23(31)15-10-17(25)19(27)13-4-8-33-21(13)15/h9-11H,1-8,26-27H2,(H,28,30) |

InChIキー |

NXZHWEWABQPONY-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCC1NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl)C(=O)C4=CC(=C(C5=C4OCC5)N)Cl |

製品の起源 |

United States |

準備方法

The preparation of prucalopride succinate impurity 3 involves the hydrogenation reduction of prucalopride. The synthetic route typically includes the following steps:

Starting Material: Prucalopride is used as the starting material.

Reaction Conditions: The reaction is carried out in methanol with the addition of 10% palladium on charcoal as a catalyst and sodium hydroxide. The reaction mixture is subjected to atmospheric hydrogenation at a temperature range of 10-30°C for three days.

化学反応の分析

Prucalopride succinate impurity 3 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using hydrogenation in the presence of catalysts like palladium on charcoal.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atom, using reagents like sodium hydroxide or other nucleophiles.

科学的研究の応用

Synthesis of Prucalopride Succinate Impurity 3

The synthesis of prucalopride succinate impurity 3 involves complex organic reactions. According to recent patent literature, the synthesis utilizes starting materials such as 4-amino-5-chloro-2,3-dihydro-N-[1-(3-methoxypropyl)-4-piperidyl]-7-benzofuran carboxamide, which undergoes oxidation reactions to yield various impurities, including impurity 3. The methods employed are characterized by high purity and yield, making them suitable for industrial production .

Table 1: Synthesis Conditions for Prucalopride Impurities

| Reaction Route | Starting Material | Catalyst | Solvent | Temperature |

|---|---|---|---|---|

| Route 1 | 4-amino-5-chloro... | 2,5-dimethyl-2,5-bis(tert-butyl peroxide) | Toluene | Reflux |

| Route 2 | 4-amino-5-chloro... | Titanium dioxide | Acetonitrile | Illumination (10-30h) |

| Route 2 | 4-amino-5-chloro... | Copper chloride | Acetonitrile + Water | 50-80 °C |

Characterization Techniques

Characterization of prucalopride succinate impurity 3 is essential for ensuring quality and compliance with regulatory standards. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed to identify and quantify impurities in pharmaceutical formulations. These methods allow for the selective separation and characterization of degradation products and process impurities .

Implications in Drug Formulation

The presence of impurities like prucalopride succinate impurity 3 can significantly affect the safety and efficacy of drug products. Regulatory agencies require rigorous testing for impurities to ensure that they remain within acceptable limits. For instance, studies have shown that certain impurities can lead to increased adverse effects in patients, emphasizing the need for effective monitoring during drug development .

Table 2: Common Adverse Events Associated with Prucalopride

| Adverse Event | Incidence (%) |

|---|---|

| Nausea | ≥10 |

| Diarrhea | ≥10 |

| Abdominal Pain | ≥10 |

| Headache | ≥10 |

Case Studies and Clinical Insights

Clinical studies assessing the efficacy of prucalopride have highlighted the importance of monitoring impurities. In double-blind placebo-controlled trials, adverse events were reported more frequently among patients receiving prucalopride compared to those on placebo, indicating that impurities may exacerbate side effects .

For example, in a study involving over 1,200 patients with chronic idiopathic constipation, gastrointestinal disorders were among the most commonly reported adverse events . The findings underscore the necessity for thorough impurity profiling in clinical formulations.

Regulatory Perspectives

Regulatory bodies like the European Medicines Agency (EMA) and Health Canada have established guidelines regarding the acceptable limits for impurities in pharmaceutical products. These guidelines ensure that any impurities present do not compromise patient safety or therapeutic efficacy .

作用機序

Prucalopride succinate impurity 3, being a degradation product, does not have a direct mechanism of action like prucalopride. prucalopride itself acts as a selective, high-affinity 5-HT4 receptor agonist. It promotes cholinergic and nonadrenergic, noncholinergic neurotransmission by enteric neurons, leading to the stimulation of the peristaltic reflex, intestinal secretions, and gastrointestinal motility .

類似化合物との比較

Comparison with Similar Compounds

Prucalopride succinate impurities are structurally diverse, with differences in substituents, stereochemistry, or degradation pathways. Below is a comparative analysis of Impurity 3 with other documented prucalopride impurities and related compounds:

Table 1: Key Properties of Prucalopride Impurities

Key Comparisons

Structural Similarities and Differences :

- Impurity 3 shares a core benzofuran-piperidine structure with prucalopride but differs in reduced functional groups (e.g., saturated double bonds). In contrast, Impurity L features alkylation on the piperidine ring, while Impurity D results from thermal breakdown of the benzofuran core .

- Unlike Impurity C (associated with oxidation), Impurity 3 arises from reductive conditions, highlighting divergent degradation pathways .

Synthesis and Stability :

- Impurity 3 is synthesized intentionally via catalytic hydrogenation for quality studies, whereas Impurities C and D form inadvertently during manufacturing or storage .

- Thermal stability data suggest Impurity 3 is less stable under oxidative conditions compared to Impurity D, which persists in accelerated stability trials .

Analytical Challenges: Impurity 3’s polarity is intermediate between prucalopride (log P ~1.77) and more hydrophilic impurities like Impurity C (log P ~1.60). This necessitates tailored chromatographic methods, such as hydrophilic interaction liquid chromatography (HILIC) or gradient HPLC .

Similar thresholds apply to Impurities C and D .

Research Findings and Implications

- Synthetic Utility : Impurity 3 serves as a reference standard for validating analytical methods, ensuring batch consistency .

- Pharmacological Impact: While prucalopride’s efficacy in chronic constipation is well-documented , Impurity 3’s bioactivity remains unstudied.

- Regulatory Gaps : The absence of explicit structural data for Impurity 3 underscores the need for expanded characterization in public databases, as seen for impurities like moxonidine’s Impurity A .

生物活性

Prucalopride succinate, a selective serotonin receptor agonist, is primarily used in the treatment of chronic constipation. However, its impurities, including Prucalopridesuccinate impurity 3, have garnered attention due to their potential biological activities and effects on pharmacokinetics and pharmacodynamics. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and analytical data.

Overview of Prucalopride and Its Impurities

Prucalopride functions as a 5-HT4 receptor agonist, enhancing gastrointestinal motility by stimulating enterokinetic activity. The compound is particularly effective in patients with chronic idiopathic constipation who do not respond adequately to laxatives . The presence of impurities like this compound can influence the overall efficacy and safety profile of the drug.

Pharmacokinetics

The pharmacokinetic properties of prucalopride have been extensively studied, indicating rapid absorption and significant bioavailability across various species. In humans, approximately 60-65% of prucalopride is excreted unchanged in urine . This characteristic is crucial for understanding how impurities like this compound may behave in biological systems.

Analytical Methods for Detection

Accurate quantification of prucalopride succinate and its impurities is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) methods have been developed to analyze these compounds effectively. For instance, a validated HPLC-UV method demonstrated reliable quantification in human plasma with a detection limit suitable for therapeutic monitoring .

Efficacy in Clinical Trials

Clinical trials have shown that prucalopride significantly increases bowel movement frequency and improves symptoms in patients with chronic constipation. While specific data on this compound is sparse, understanding its role within the context of prucalopride's overall efficacy is vital. Notably, the therapeutic effects observed in patients may be influenced by the presence and concentration of such impurities .

Toxicological Studies

Toxicological assessments have indicated that prucalopride has a favorable safety profile; however, impurities could potentially alter this profile. Studies have reported ocular changes and hormonal effects at high doses in animal models . Understanding the toxicological implications of this compound requires further investigation.

Data Summary Table

| Parameter | Prucalopride | Impurity 3 |

|---|---|---|

| Mechanism | 5-HT4 Agonist | Potentially similar |

| Bioavailability | ~60-65% unchanged | Unknown |

| Absorption (Tmax) | 1-2 hours | Unknown |

| Excretion | Urine | Unknown |

| Toxicological Effects | Minimal | Requires further study |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Prucalopridesuccinate Impurity 3 in drug substances?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify impurities. Validate the method per ICH Q2(R2) guidelines, ensuring specificity, accuracy, and precision. For quantification, employ a reference standard of the impurity or a spiked matrix study to establish linearity within the range of 0.1% to 120% of the expected impurity level .

Q. How do regulatory guidelines (e.g., ICH, USP) influence the characterization of this compound?

- Methodological Answer : Regulatory frameworks require structural elucidation, toxicological assessment, and quantification limits aligned with patient safety. For example, USP Chapter <232> mandates elemental impurity profiling, while ICH Q3A/B outlines thresholds for reporting, identifying, and qualifying impurities. Cross-reference these guidelines during method development to ensure compliance .

Q. What are the common synthetic pathways leading to the formation of this compound?

- Methodological Answer : Impurity 3 may arise from incomplete esterification during synthesis or degradation under acidic conditions. Use forced degradation studies (e.g., acid/base hydrolysis, oxidation) to simulate stability-related formation. Analyze intermediates via nuclear magnetic resonance (NMR) to trace impurity origins .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiling data across different analytical laboratories?

- Methodological Answer : Implement inter-laboratory validation using harmonized protocols (e.g., standardized mobile phases in HPLC). Apply statistical tools like ANOVA to assess variability. Cross-check results with orthogonal methods (e.g., FTIR for functional group confirmation) to identify systematic errors .

Q. What strategies are effective in validating the limit of detection (LOD) and quantification (LOQ) for this compound in complex matrices?

- Methodological Answer : Use signal-to-noise ratios (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ) and spike-recovery experiments in placebo matrices. Validate precision by analyzing six replicates at the LOQ level. Ensure method robustness by varying column temperatures and flow rates .

Q. How can advanced spectroscopic techniques (e.g., HRMS, 2D-NMR) address challenges in structural elucidation of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) provides exact mass data for empirical formula determination. 2D-NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities. Compare spectral data with synthetic analogs or computational predictions (e.g., DFT calculations) to confirm structural assignments .

Methodological Considerations for Data Integrity

- Documentation : Maintain raw chromatograms, spectral data, and calibration curves in accessible formats (e.g., electronic lab notebooks) to ensure reproducibility .

- Ethical Reporting : Disclose all detected impurities, even below reporting thresholds, in supplementary materials to support transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。